Ferrozine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iron Quantification in Biological Samples

Ferrozine plays a crucial role in analyzing iron levels in biological samples. It is commonly employed in studies related to:

- Iron deficiency and overload: Iron deficiency is a global health concern, while iron overload can also be detrimental. Ferrozine assays are a well-established method for measuring iron concentration in blood, serum, and tissues, aiding in the diagnosis and monitoring of iron-related disorders [].

- Nutritional research: Understanding iron absorption and utilization in the body is essential for proper nutrition research. Ferrozine assays help quantify iron content in food samples and assess iron bioavailability [].

- Metalloprotein research: Iron is a vital component of many metalloproteins, which are enzymes and other proteins that require iron for their function. Ferrozine assays can be used to determine the iron content of purified metalloproteins, providing insights into their structure and function [].

These are just a few examples, and ferrozine's application extends to various other biological studies where iron quantification is necessary.

Iron Detection in Environmental Samples

Beyond biological research, ferrozine finds application in environmental science:

- Water quality monitoring: Iron levels in water can be an indicator of pollution or natural processes. Ferrozine assays offer a rapid and reliable method for measuring iron concentration in water samples, aiding in environmental monitoring efforts [].

- Soil analysis: Iron is an essential element in soil, and its levels influence plant growth and nutrient availability. Ferrozine assays can be used to determine iron content in soil samples, providing valuable information for soil science research [].

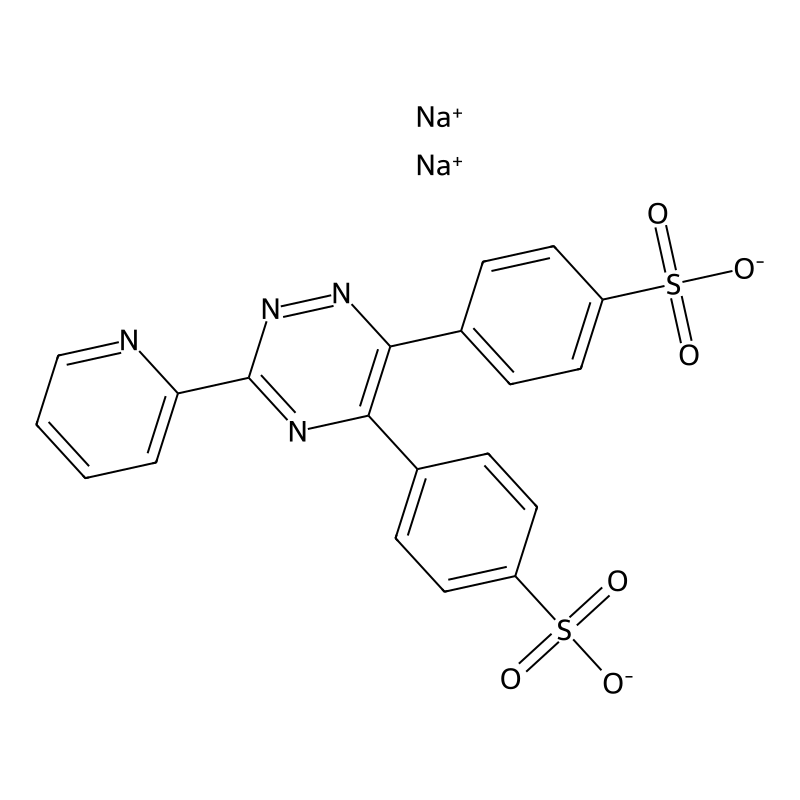

Ferrozine is a chemical compound known for its ability to chelate iron ions, forming stable complexes that are utilized primarily in analytical chemistry. The chemical name for Ferrozine is sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulfonate) monosodium salt, and its molecular formula is C20H15N4NaO6S2. It appears as a light yellow to yellow-green powder and is soluble in water at concentrations of up to 50 mg/mL . Ferrozine forms a magenta-colored solution when it binds with ferrous ions (Fe²⁺), making it a valuable reagent for the quantitative determination of iron in various samples .

- The mechanism of action of ferrozine involves chelation, where the iron ion interacts with the nitrogen atoms and oxygen atoms of the functional groups in the ferrozine molecule, forming a ring-like structure around the iron [].

- This complexation enhances the stability of the iron ion and modifies its electronic properties, leading to the characteristic color change.

- While ferrozine is generally considered a low-hazard compound, some safety precautions are recommended during handling [].

- It is advisable to wear gloves and protective clothing to avoid skin contact.

- As with any chemical, proper handling and disposal practices following established laboratory protocols are essential.

Ferrozine reacts specifically with ferrous ions to form a stable complex that exhibits a strong absorption peak at 562 nm. This property allows for the spectrophotometric determination of iron concentrations in different matrices, including water and biological samples . The reaction can be summarized as follows:

This complexation is particularly effective in the pH range of 4 to 9 and can remain stable even in the presence of acidic conditions .

Ferrozine has demonstrated biological activity beyond its chelation properties. It has been shown to inhibit lipid peroxidation in biological systems, particularly in rat liver mitochondria. This antioxidant effect is attributed to its ability to react with hydrogen peroxide and form complexes that prevent the formation of harmful hydroxyl radicals . Additionally, Ferrozine's role as an iron chelator makes it useful in studies assessing oxidative stress and reactive oxygen species in various biological contexts.

The synthesis of Ferrozine typically involves the sulfonation of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine. This process enhances the compound's solubility and reactivity. The general steps include:

- Preparation of the Parent Compound: The unsulfonated triazine is synthesized through standard organic reactions.

- Sulfonation: The introduction of sulfonic acid groups enhances the compound's water solubility and facilitates its use as an analytical reagent.

- Formation of Sodium Salt: The final product is converted into its monosodium salt form for improved stability and solubility .

Ferrozine is widely used in various applications:

- Analytical Chemistry: It serves as a reagent for determining iron concentrations in environmental samples, food products, and biological fluids.

- Research: Its ability to chelate iron makes it useful in studies related to oxidative stress and metal ion interactions within biological systems.

- Industrial Uses: Ferrozine is employed in processes that require iron detection and quantification, such as water quality testing and food analysis .

Studies have shown that Ferrozine's interaction with metal ions can be influenced by the presence of other chelating agents. For example, it selectively binds with ferrous ions over ferric ions, allowing for accurate assessments of iron speciation in samples . Additionally, modifications of the original Ferrozine method have been developed to enhance its specificity and sensitivity for different sample types, including natural waters and food matrices .

Ferrozine belongs to a class of compounds known as ferroin reagents, which are characterized by their ability to form colored complexes with iron ions. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4,6-Tripyridyl-s-triazine | Triazine-based ligand | Forms a deep blue-purple complex with ferrous ions |

| 1,10-Phenanthroline | Bidentate ligand | Used for determining trace amounts of iron |

| Bathophenanthroline | Bidentate ligand | Forms stable complexes with both ferrous and ferric ions |

| 3-(2-Pyridyl)-5,6-bis(4-sulfonic acid)-1,2,4-triazine | Sulfonated triazine | Similar structure but less soluble compared to Ferrozine |

Ferrozine's uniqueness lies in its high solubility and stability across a wide pH range compared to other similar compounds. Its magenta color change upon binding with ferrous ions provides a clear visual indicator for analytical applications.

Molecular structure and configuration

Ferrozine is a pyridyltriazine derivative characterized by a core 1,2,4-triazine ring system with specific substitution patterns [1]. The molecular structure consists of a central triazine ring bearing a 2-pyridyl substituent at position 3, and two phenyl rings substituted at positions 5 and 6, each carrying a sulfonic acid group at the para position [2]. The systematic chemical name is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4',4"-disulfonic acid [3].

The triazine ring adopts a planar configuration with the nitrogen atoms positioned at the 1, 2, and 4 positions of the six-membered heterocycle [18]. The pyridyl substituent at position 3 maintains coplanarity with the triazine ring, facilitating electron delocalization across the conjugated system [18]. The two phenyl rings at positions 5 and 6 are oriented in a staggered configuration relative to the central triazine core, with the sulfonic acid groups positioned para to the triazine attachment points [1] [2].

Chemical formula and molecular weight

C₂₀H₁₂N₄Na₂O₆S₂ structure

The disodium salt form of ferrozine has the molecular formula C₂₀H₁₂N₄Na₂O₆S₂ with a molecular weight of 514.44 g/mol [3]. This represents the fully deprotonated form where both sulfonic acid groups exist as sodium sulfonates [3]. The structural formula indicates twenty carbon atoms forming the triazine-pyridyl-diphenyl backbone, four nitrogen atoms distributed between the triazine ring (three nitrogens) and pyridyl group (one nitrogen), and two sulfonic acid groups each contributing one sulfur atom and three oxygen atoms [3] [12].

Variants and hydration states

Ferrozine exists in multiple salt forms and hydration states depending on the preparation and storage conditions [2] [4]. The monosodium salt variant has the molecular formula C₂₀H₁₃N₄NaO₆S₂ with a molecular weight of 492.46 g/mol, representing a partially neutralized form where only one sulfonic acid group is deprotonated [1] [2]. The monosodium salt hydrate contains one molecule of water of crystallization, giving the formula C₂₀H₁₃N₄NaO₆S₂·H₂O with a molecular weight of 510.48 g/mol [15].

The free acid form, with molecular formula C₂₀H₁₄N₄O₆S₂ and molecular weight of 470.5 g/mol, represents the fully protonated species where both sulfonic acid groups remain undissociated . Different commercial preparations may contain varying amounts of water of crystallization, typically ranging from anhydrous to monohydrate forms [2] [4].

Physical properties

Appearance and solubility characteristics

Ferrozine typically appears as a light yellow to yellow powder in its sodium salt forms [4] [6]. The disodium salt exhibits a light yellow to amber to dark green coloration depending on purity and hydration state [11]. The monosodium salt presents as a light yellow to yellow solid powder [6].

Water solubility varies significantly among the different salt forms. The disodium salt demonstrates high water solubility, being readily soluble in aqueous solutions [11]. The monosodium salt shows moderate water solubility of approximately 50 mg/mL [4] [6]. Ferrozine exhibits partial solubility in water, with solubility characteristics enhanced by the presence of sodium counterions [4]. The compound also demonstrates solubility in dimethyl sulfoxide at concentrations of approximately 50 mg/mL [6].

Stability under various conditions

Ferrozine demonstrates excellent chemical stability at room temperature when stored in closed containers under normal storage and handling conditions [15]. The compound remains stable across a broad pH range, with the ferrous-ferrozine complex maintaining stability in solutions ranging from pH 4 to pH 9 [11]. The complex exhibits particular stability in acidic conditions, remaining stable in 1 N perchloric acid once formed [11].

Temperature stability studies indicate that ferrozine maintains its structural integrity under moderate heating conditions [15]. The compound should be stored at room temperature in a cool, dark environment to optimize long-term stability [6]. Exposure to strong oxidizing agents should be avoided as these conditions may lead to decomposition [15]. The stability profile makes ferrozine suitable for long-term storage and analytical applications under typical laboratory conditions.

Melting point and thermal behavior

Ferrozine exhibits a high melting point with decomposition occurring above 300°C [4] [11]. The monosodium salt demonstrates thermal stability with a melting point greater than or equal to 300°C [4] [6]. The disodium salt variant shows similar thermal behavior with melting occurring above 300°C [11]. The free acid form of ferrozine displays even higher thermal stability, melting with decomposition above 350°C [23].

Thermal decomposition of ferrozine occurs at elevated temperatures, producing various degradation products including carbon monoxide, oxides of nitrogen, oxides of sulfur, and carbon dioxide [15]. The high thermal stability makes ferrozine suitable for applications requiring elevated temperature conditions while maintaining structural integrity.

Spectroscopic characteristics

UV-visible spectral features

The UV-visible spectroscopic properties of ferrozine are dominated by its ability to form intensely colored complexes with ferrous ions [5] [11]. The ferrous-ferrozine complex exhibits a characteristic single sharp absorption peak with maximum absorbance at 562 nm [5] [11] [23]. At this wavelength, the complex demonstrates a high molar absorptivity of 27,900 M⁻¹cm⁻¹, making it exceptionally suitable for quantitative spectrophotometric analysis [11] [23] [24].

The absorption spectrum follows Beer-Lambert law behavior up to iron concentrations of approximately 4 mg/L [11] [23]. Recent studies have reported molar absorptivity values of 31,500 ± 1,500 M⁻¹cm⁻¹ under excess chelator concentrations, representing values 10-15% higher than previously reported literature values [22]. The magenta-colored ferrous complex provides excellent optical contrast for analytical measurements [11] [24].

| Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |

|---|---|

| 562 | 27,900 |

| 600 | 12,100 |

| 635 | 3,800 |

| 700 | <200 |

IR spectral identification markers

Infrared spectroscopy of ferrozine reveals characteristic absorption bands corresponding to the triazine and pyridyl structural components [18]. The stretching frequency of the N=N bond in the triazine ring appears as an important identification marker, typically observed in the region around 1502-1510 cm⁻¹ [18]. The C=N stretching vibration of the pyridine ring produces absorption bands in the range of 1590-1608 cm⁻¹ [18].

Upon complexation with metal ions, both the N=N and C=N stretching frequencies shift to lower wavenumbers due to electron donation from nitrogen atoms to the metal center [18]. The sulfonic acid groups contribute characteristic S=O stretching vibrations, providing additional identification markers in the infrared spectrum [18]. Broad absorption bands around 3400 cm⁻¹ indicate OH vibrations from associated water molecules or sulfonic acid groups [18].

Nuclear magnetic resonance properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about ferrozine and its complexation behavior [18]. In ¹H NMR spectra, the pyridyl ring protons exhibit characteristic chemical shifts with H₆ appearing as the most downfield doublet at approximately 8.74 ppm due to its proximity to the pyridyl nitrogen atom [18]. The H₃ proton resonates at around 8.54 ppm, while H₄ and H₅ protons appear at 8.56 and 8.02 ppm respectively [18].

The phenyl ring protons contribute multiple signals in the aromatic region, with meta and ortho protons to the sulfonic acid groups showing distinct coupling patterns [18]. Upon metal complexation, significant changes occur in the NMR spectra, with pyridyl protons generally shifting downfield due to reduced electron density following nitrogen coordination [18]. These spectral changes provide valuable information about the coordination mode and binding affinity of ferrozine with various metal centers [18].

Condensation of 2,6-dimethyl pyridine with 3,5-dinitrobenzenesulfonic acid

The synthesis of ferrozine begins with the condensation reaction between 2,6-dimethyl pyridine (lutidine) and 3,5-dinitrobenzenesulfonic acid [1] [2]. This initial step forms the fundamental triazine ring structure that serves as the backbone of the ferrozine molecule. The 2,6-dimethyl pyridine acts as the nitrogen-containing heterocyclic precursor, while the 3,5-dinitrobenzenesulfonic acid provides both the aromatic functionality and the sulfonic acid groups that will contribute to the final compound's water solubility [1].

The condensation reaction occurs under controlled conditions with moderate heating to facilitate the formation of the triazine ring system [1]. The reaction proceeds through a nucleophilic attack mechanism where the pyridine nitrogen participates in the cyclization process. The presence of the nitro groups on the benzene ring serves as electron-withdrawing substituents that activate the aromatic system toward the condensation reaction. This step is critical in establishing the basic molecular framework that will undergo subsequent modifications to yield the final ferrozine product [1] [2].

Iron powder reduction process

Following the initial condensation, the nitro groups present in the intermediate compound are reduced using iron powder as the reducing agent [1] [2]. This reduction step converts the nitro functionalities to amino groups, which are essential for the subsequent chemical transformations. The iron powder reduction process typically requires elevated temperatures to achieve complete conversion of the nitro groups [1].

The reduction mechanism involves the transfer of electrons from the metallic iron to the nitro groups, resulting in the formation of amino substituents [1] [3]. This process must be carefully controlled to ensure complete reduction while avoiding over-reduction or degradation of the triazine ring system. The iron powder serves as both a reducing agent and a source of ferrous ions that can catalyze the reduction process [3] [4]. The reaction conditions, including temperature, reaction time, and iron-to-substrate ratio, must be optimized to achieve high yields of the desired amino-substituted intermediate [1] [2].

Sulfonation with fuming sulfuric acid

The final synthetic step involves the sulfonation of the parent compound 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine using fuming sulfuric acid [1] [2]. This sulfonation process introduces sulfonic acid groups onto the phenyl rings, significantly enhancing the water solubility of the final product [5] [6]. According to established literature procedures for triazine sulfonation, this reaction typically occurs at temperatures around 170°C [7] [8].

The sulfonation reaction follows an electrophilic aromatic substitution mechanism where the sulfur trioxide present in fuming sulfuric acid acts as the electrophile [7] [8]. The reaction preferentially occurs at the meta-positions of the phenyl rings due to the electron-withdrawing effects of the triazine moiety, which deactivates the ortho- and para-positions [9]. This regioselectivity ensures the formation of the desired disulfonic acid derivative. The sulfonation process is followed by neutralization with sodium carbonate or sodium hydroxide to form the disodium salt, which is the final ferrozine product [5] [6] [1].

Purification Techniques

Crystallization from water

The primary purification method for ferrozine involves crystallization from water [1] [2]. This aqueous recrystallization technique takes advantage of the compound's excellent water solubility and allows for the removal of impurities that may have different solubility characteristics [10] [11]. The crystallization process involves dissolving the crude ferrozine product in hot water, followed by controlled cooling to induce crystal formation [11].

The water-based crystallization method is particularly effective because ferrozine exhibits good solubility in water (up to 50 milligrams per milliliter) [10], while many potential impurities may be less soluble or have different crystallization behaviors [11]. The process typically involves heating the aqueous solution to ensure complete dissolution, filtering to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the formation of well-formed crystals [13] [11]. The slow cooling process is essential for obtaining high-purity crystals, as rapid crystallization can trap impurities within the crystal lattice [11].

Quality control parameters

Quality control during the purification process involves multiple analytical parameters to ensure the production of high-grade ferrozine [1] [14] [15]. The primary quality control parameters include visual inspection of crystal morphology, determination of melting point, assessment of color and appearance, and measurement of water solubility [10] [15] [16].

The melting point of pure ferrozine should exceed 300°C, with decomposition occurring at elevated temperatures [10] [16] [17]. The compound should appear as a light yellow to greenish-yellow powder with consistent particle size distribution [1] [15] [16]. Water solubility testing confirms that the product dissolves readily in aqueous solutions, with typical specifications requiring solubility of at least 50 milligrams per milliliter [16]. Additional quality control measures include infrared spectroscopy to confirm structural identity, ultraviolet spectroscopy to verify characteristic absorption bands, and quantitative assays to determine purity levels [1] [15] [16].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

69898-45-9

Wikipedia

Ferrozine